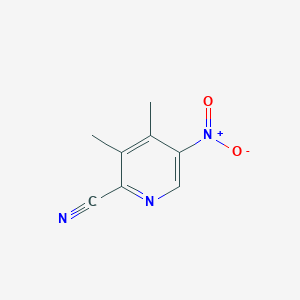

2-Cyano-3,4-dimethyl-5-nitropyridine

Description

2-Cyano-3,4-dimethyl-5-nitropyridine is a substituted pyridine derivative featuring a cyano group at position 2, methyl groups at positions 3 and 4, and a nitro group at position 4.

Properties

CAS No. |

573763-23-2 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3,4-dimethyl-5-nitropyridine-2-carbonitrile |

InChI |

InChI=1S/C8H7N3O2/c1-5-6(2)8(11(12)13)4-10-7(5)3-9/h4H,1-2H3 |

InChI Key |

AGHZEFRRTUFFKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])C#N)C |

Origin of Product |

United States |

Preparation Methods

Nitration of Dimethylpyridine N-Oxide Precursors

A common initial step is nitration of 2,3- or 3,4-dimethylpyridine N-oxide to introduce the nitro group selectively at the 5-position of the pyridine ring.

- Method: Dissolve 3,4-dimethylpyridine N-oxide in concentrated sulfuric acid (98% mass concentration) and slowly add a nitrating agent such as potassium nitrate (saltpetre) under controlled low temperature (0 to 5 °C). The mixture is then heated to 80–90 °C and maintained for several hours (up to 12 hours) with monitoring by HPLC until the starting material is fully converted.

- Workup: The reaction mixture is cooled, diluted with water, filtered, and the product is extracted with dichloromethane multiple times. The organic phase is concentrated to yield 2,3-dimethyl-4-nitropyridine N-oxide with high purity (around 99%) and yields typically above 90%.

This nitration method is described in multiple embodiments with slight variations in temperature, reaction time, and reagent quantities to optimize yield and purity (90–93%).

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature (nitration) | 0–5 °C (addition), 80–90 °C (reaction) | Controlled to avoid over-nitration |

| Reaction time | 0.5–12 hours | Monitored by HPLC |

| Reagents | 3,4-dimethylpyridine N-oxide, KNO3, H2SO4 | Nitrating mixture |

| Yield | 90–93% | High purity product |

Conversion to 2-Cyano Derivative

The introduction of the cyano group at the 2-position typically involves substitution reactions on appropriately functionalized nitropyridine intermediates:

- One documented method involves oxidation of 2-cyano-3,5-dimethyl-4-nitropyridine N-oxide using hydrogen peroxide in acetic acid under nitrogen atmosphere at 70 °C. The reaction proceeds over 15 hours with incremental addition of hydrogen peroxide to complete the transformation.

- After reaction completion, solvents and unreacted materials are removed under reduced pressure, and the residue is purified by azeotropic removal of water using benzene, followed by cooling to precipitate the target compound as a solid.

- This method yields approximately 92 g of 2-cyano-3,5-dimethyl-4-nitropyridine with high purity.

Alternative Nitration Using Dinitrogen Pentoxide

A more specialized nitration technique employs dinitrogen pentoxide (N2O5) in organic solvents such as dichloromethane or nitromethane:

- The pyridine derivative is reacted with N2O5, forming a slurry that is then poured into an aqueous sodium bisulfite solution.

- This method allows selective nitration at the 5-position of 3-nitropyridines and can be optimized by adjusting bisulfite concentration, solvent composition, and temperature.

- The reaction mechanism involves formation of nitropyridinium intermediates and subsequent rearrangement, as studied by NMR spectroscopy.

- This approach achieves high regioselectivity and yield, and is useful for preparing nitropyridine intermediates for further functionalization.

Reaction Mechanism Insights

The nitration and subsequent transformations involve complex mechanisms:

- Formation of N-nitropyridinium nitrate intermediates reacting with sulfur dioxide and bisulfite ions to yield dihydropyridine sulfonic acids.

- Intramolecular migration of the nitro group and nucleophilic attack by bisulfite ions lead to rearomatization and formation of nitropyridine products.

- Kinetic studies show first-order reaction behavior with activation enthalpy around 18 kcal/mol.

- The reaction pathway is believed to proceed via ion pairs or radical pairs within solvent cages, as evidenced by solvent and ionic strength effects on reaction rates.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as amines or thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents.

Substitution: Ammonia or amines, appropriate solvents, and sometimes elevated temperatures.

Major Products Formed:

Reduction: 3,4-Dimethyl-2-pyridinecarbonitrile-5-amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may inhibit certain enzymes or interfere with cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Key Observations :

- Cyano vs.

- Nitro Positioning : The nitro group at position 5 in the target compound may reduce ring activation compared to nitrophenyl derivatives like Nifedipine, affecting solubility and bioavailability .

- Steric Effects : The 3,4-dimethyl groups introduce steric hindrance, which could limit interactions in biological systems compared to less bulky analogs like octocrylene .

Functional Insights :

- Photoprotection: The cyano and nitro groups in octocrylene analogs contribute to UV absorption. The target compound’s nitro group may enhance UVB protection, but dimethyl groups could reduce solubility in sunscreen formulations .

- Antiproliferative Effects: Cyano-enone derivatives (e.g., CDODO-Me-11) show enhanced activity against leukemia cells. The target compound’s cyano group may similarly interact with cellular targets, though steric effects from dimethyl groups might limit efficacy .

- PPAR Ligand Activity: Triterpenoids like 2-cyano-3,12-dioxooleana require a dioxo backbone for high potency, which the target compound lacks, making significant PPAR activity unlikely .

Table 3: Physical Properties of Structurally Related Compounds

Physical Property Analysis :

- Melting Point: The nitro and cyano groups likely elevate the melting point compared to Nifedipine, but dimethyl groups may introduce packing inefficiencies in the crystal lattice .

- Solubility: Low aqueous solubility is expected due to nitro and cyano groups, similar to Nifedipine. Organic solvents like DMSO or dichloromethane may be required for formulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-3,4-dimethyl-5-nitropyridine, and how can researchers optimize reaction conditions for improved yields?

- Methodological Answer : Synthesis of nitropyridine derivatives typically involves nitration and cyano-group introduction. For structurally similar compounds like 2-Chloro-3-methyl-5-nitropyridine, nitration is achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), followed by substitution reactions with cyanide sources (e.g., CuCN/KCN) . Yields can be optimized by monitoring reaction time and stoichiometry. Purity considerations include recrystallization from ethanol or column chromatography using silica gel. Adapt these protocols for the target compound, ensuring inert atmospheres to prevent nitro-group reduction .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Compare experimental shifts with DFT-predicted spectra (B3LYP/6-311++G** level) to assign methyl, cyano, and nitro groups. For example, the cyano group typically shows no proton signal but a distinct ¹³C peak near 110–120 ppm .

- IR : Validate nitro (1520–1350 cm⁻¹ asymmetric stretch) and cyano (2250–2220 cm⁻¹) groups.

- MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data for similar nitropyridines .

Q. What solvent systems are optimal for dissolving this compound, and how does solubility impact its reactivity in subsequent reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s nitro and cyano substituents, which enhance polarity. Solubility tests should be conducted at 25°C, with sonication to accelerate dissolution. Poor solubility in non-polar solvents (e.g., hexane) limits applicability in Friedel-Crafts reactions but favors SNAr mechanisms in polar media .

Advanced Research Questions

Q. Which density functional theory (DFT) functionals are most accurate for modeling the electronic properties and regioselectivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP and M06-2X are recommended for nitropyridines. B3LYP excels in predicting ground-state geometries and vibrational frequencies (average deviation <2.4 kcal/mol for thermochemistry), while M06-2X better captures non-covalent interactions in transition states . Include exact-exchange terms (e.g., Becke’s 1993 parametrization) to improve correlation-energy accuracy . For regioselectivity, compute Fukui indices or electrostatic potential maps to identify electrophilic/nucleophilic sites .

Q. How can kinetic isotope effects (KIEs) and isotopic labeling resolve contradictions in proposed reaction mechanisms involving this compound?

- Methodological Answer : Deuterium labeling (e.g., substituting H with D at reactive positions) can distinguish between concerted vs. stepwise mechanisms. For example, a primary KIE (k_H/k_D > 1) suggests bond-breaking in the rate-determining step. Use isotopically labeled analogs like 4-Nitrophenol-2,3,5,6-d₄ (98 atom% D) to track hydrogen transfer pathways . Combine with DFT calculations to validate intermediate stability .

Q. What strategies mitigate thermal instability during the purification of this compound, and how can decomposition pathways be characterized?

- Methodological Answer : Avoid high-temperature distillation; instead, use low-pressure sublimation (<100°C) or preparative HPLC with a C18 column. Monitor decomposition via TGA-DSC to identify degradation onset temperatures. LC-MS can detect byproducts like 3,4-dimethyl-5-nitropyridine (cyano-group loss) or nitro-reduction intermediates. Store the compound at –20°C under nitrogen to prevent hydrolysis .

Q. How do steric and electronic effects of the 3,4-dimethyl groups influence the reactivity of 2-Cyano-5-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The methyl groups increase steric hindrance at positions 3 and 4, directing nucleophilic attack to the less hindered position 6. Electronically, the nitro group deactivates the ring, while the cyano group enhances electrophilicity at adjacent positions. Use Hammett σ constants (σₘ for nitro: +0.71; σₚ for cyano: +0.66) to predict substituent effects. Experimental validation via competition reactions with varying nucleophiles (e.g., amines vs. thiols) is advised .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational data on the dipole moment of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or basis-set limitations. Recompute dipole moments using a polarizable continuum model (PCM) for solvent correction. Compare with gas-phase experimental data (e.g., microwave spectroscopy). If contradictions persist, validate computational settings (e.g., CAM-B3LYP with aug-cc-pVTZ basis set for improved accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.